Product packaging for 2-Hydroxy-6-methoxy-7-deazapurine(Cat. No.:)

2-Hydroxy-6-methoxy-7-deazapurine

Cat. No.: B12821185
M. Wt: 165.15 g/mol
InChI Key: OCRZHKBWVATKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-methoxy-7-deazapurine is a chemical compound belonging to the 7-deazapurine family, a class of purine analogues where a carbon atom replaces the nitrogen at the 7-position of the purine ring. This modification alters the electronic distribution and hydrogen-bonding capacity of the molecule, making it and its nucleoside derivatives valuable tools in medicinal chemistry and drug discovery. The compound serves as a key synthetic intermediate for the preparation of more complex nucleoside analogues . 7-Deazapurine nucleosides are extensively investigated as potential therapeutic agents against neglected tropical diseases. Research indicates that such analogues are potent antikinetoplastid agents, showing activity against parasites like Trypanosoma brucei and Leishmania infantum . These pathogens lack the de novo pathway for purine synthesis and rely on salvaging purines from the host, making them particularly vulnerable to subversive substrates like modified nucleosides . Furthermore, pyrrolopyrimidine (7-deazapurine) derivatives have also been explored as non-nucleoside inhibitors for antiviral targets, such as the Hepatitis C virus (HCV) NS5B polymerase . This broad scope of investigation highlights the significant research value of 7-deazapurine scaffolds. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B12821185 2-Hydroxy-6-methoxy-7-deazapurine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

4-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C7H7N3O2/c1-12-6-4-2-3-8-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

OCRZHKBWVATKJW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC2=C1C=CN2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 Hydroxy 6 Methoxy 7 Deazapurine and Analogs

Influence of Substituent Position and Nature on Biological Activity

The biological profile of 7-deazapurine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Strategic modifications at positions 2, 6, and 7, as well as the fusion of additional ring systems, have led to the identification of compounds with potent cytotoxic, antiviral, and antiparasitic activities.

Substitutions at the 6-position of the 7-deazapurine nucleus have a profound effect on the biological activity of these compounds. A range of functional groups, including methoxy (B1213986), methylsulfanyl, methylamino, dimethylamino, and methyl, have been introduced at this position, leading to analogs with diverse therapeutic potential. imtm.czacs.orgnih.gov

Research has demonstrated that 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides exhibit significant biological activities. acs.orghud.ac.uknih.gov For instance, derivatives bearing a methoxy, methylsulfanyl, methylamino, dimethylamino, or methyl group at position 6 have shown to retain cytotoxic activity. imtm.cznih.gov In the context of thieno-fused 7-deazapurine ribonucleosides, analogs with 6-methoxy, 6-methylsulfanyl, and 6-methyl groups were found to be highly active against cancer cells while showing lower toxicity to normal fibroblasts. acs.org

Furthermore, a series of 6-substituted 7-methyl-7-deazapurine ribonucleosides were synthesized and evaluated for their antitrypanosomal activity. acs.orgnih.gov Most of these compounds, featuring alkyl, methylsulfanyl, methylamino, or various alkoxy groups at the 6-position, displayed potent activity against Trypanosoma brucei brucei and T. b. gambiense at submicromolar or even nanomolar concentrations with low cytotoxicity, marking them as promising candidates for further development. nih.gov Specifically, the substitution of a 6-amino group with a 6-methyl group was found to maintain anti-T. cruzi activity while improving selectivity against mammalian cells. ugent.be

Modification at Position 6 Observed Biological Activity References
MethoxyCytotoxic, Antiviral (HCV), Antitrypanosomal imtm.cznih.govacs.orghud.ac.uknih.govacs.org
MethylsulfanylCytotoxic, Antiviral (HCV), Antitrypanosomal imtm.cznih.govacs.orghud.ac.uknih.govacs.orgnih.gov
MethylaminoCytotoxic, Antiviral (HCV), Antitrypanosomal imtm.cznih.govacs.orghud.ac.uknih.govacs.orgnih.gov
DimethylaminoCytotoxic, Antiviral (HCV) imtm.cznih.govacs.orghud.ac.uknih.gov
MethylCytotoxic, Antiviral (HCV, Influenza A), Antitrypanosomal imtm.cznih.govacs.orghud.ac.uknih.govugent.beresearchgate.netnih.govnih.gov

The 7-position of the 7-deazapurine scaffold has been a key site for modifications, with the introduction of diverse substituents such as (het)aryl, alkyl, halogen, and trifluoromethyl groups significantly modulating the biological activity of the resulting analogs.

(Het)aryl substitutions at this position have been extensively studied. acs.orghud.ac.uknih.govugent.be For example, 7-(het)aryl-7-deazapurine ribonucleosides have shown promising cytotoxic and anti-HCV activities. acs.orghud.ac.uknih.gov Specifically, derivatives bearing a furyl or ethynyl (B1212043) group at position 7 exhibited significant cytotoxicity at low nanomolar concentrations. acs.orgnih.gov The introduction of a 7-(4-chlorophenyl) substituent in 6-methyl tubercidin (B1682034) analogs led to the retention of anti-T. cruzi activity with improved selectivity. ugent.benih.gov

Alkyl substitutions at the 7-position have also yielded potent compounds. 6-Methyl-7-substituted-7-deazapurine nucleoside analogs have been investigated as anti-influenza A agents. researchgate.netnih.gov Furthermore, 7-ethyl and 7-chloro analogs of 6-methyl tubercidin displayed low to submicromolar activity against T. brucei, T. cruzi, and L. infantum. nih.gov A series of 7-methyl-7-deazapurine ribonucleosides also demonstrated significant antitrypanosomal activities. acs.orgnih.gov

Halogenation at the 7-position has been another successful strategy. 7-Fluoro-7-deazapurine ribonucleosides have shown improved anti-cancer activity and reduced cytotoxicity compared to their parent compound, tubercidin. nih.gov The introduction of a fluorine atom at the 7-position can also influence the conformational equilibrium of the sugar moiety in nucleoside analogs, which can impact biological activity. rsc.org

The introduction of a trifluoromethyl (CF3) group at the 7-position has been explored to enhance biological activity. nih.govnih.govtandfonline.comresearchgate.netuantwerpen.be Novel 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their prodrugs have been synthesized and evaluated against a panel of RNA viruses, including HCV, Ebola, and Zika viruses, although in some cases, these modifications did not lead to significant antiviral activity. nih.govtandfonline.com

Modification at Position 7 Observed Biological Activity References
(Het)arylCytotoxic, Antiviral (HCV), Antitrypanosomal acs.orghud.ac.uknih.govugent.befigshare.com
AlkylAnti-influenza, Antitrypanosomal acs.orgnih.govugent.beresearchgate.netnih.govnih.gov
HalogenAnticancer, Antikinetoplastid nih.govnih.govrsc.orgseela.net
TrifluoromethylAntiviral (potential) nih.govnih.govtandfonline.comresearchgate.netuantwerpen.be

Modifications at the 2-position of the 7-deazapurine ring system have been explored to fine-tune the biological activity of these analogs. The introduction of substituents such as chloro, fluoro, amino, and methyl groups at this position, often in combination with changes at other positions, has led to varied pharmacological profiles. acs.orghud.ac.uknih.gov

In a study of 2,6-disubstituted 7-deazapurine ribonucleosides, a series of novel nucleosides bearing different aryl or arylethynyl groups at position 2, in conjunction with a hetaryl group at position 6, were synthesized. imtm.cz Some of these compounds exhibited moderate cytotoxic activity against several cancer cell lines and low antagonistic activity at adenosine (B11128) receptors. imtm.czresearchgate.net However, simple modifications at the 2-position with amino, methyl, chloro, and fluoro substituents in certain 7-deazapurine ribonucleoside analogs resulted in a complete loss of cytotoxic activity. researchgate.net

The synthesis of 7-fluorinated 7-deazapurine 2'-deoxyribonucleosides related to 2'-deoxyadenosine, 2'-deoxyxanthosine, and 2'-deoxyisoguanosine (B9890) involved the introduction of a fluorine atom at the 7-position of 2,6-dichloro-7-deazapurine, which was then used to create various 2-substituted analogs. seela.net These studies highlight the intricate interplay between substituents at different positions of the deazapurine core in determining the ultimate biological effect.

Modification at Position 2 Observed Biological Activity References
ChloroIntermediate for further synthesis, variable activity seela.netimtm.czresearchgate.net
FluoroLoss of cytotoxic activity in some series researchgate.net
AminoModerate cytotoxicity, low adenosine receptor antagonism acs.orghud.ac.uknih.govimtm.czresearchgate.net
MethylLoss of cytotoxic activity in some series acs.orghud.ac.uknih.govresearchgate.net

The fusion of additional aromatic or heterocyclic rings to the 7-deazapurine scaffold has emerged as a powerful strategy for developing novel analogs with unique biological properties. This approach has led to the creation of tricyclic and tetracyclic systems with enhanced or altered activities. uochb.cz

Quinolino-fused 7-deazapurine ribonucleosides have been designed and synthesized, showing moderate to weak cytostatic activity and interesting fluorescent properties. imtm.czacs.orgnih.govnih.govcuni.cz The corresponding fused adenosine derivative was successfully incorporated into RNA, suggesting potential applications in biochemical studies. nih.govnih.gov

Pyrido-fused derivatives have demonstrated submicromolar cytotoxic activity, with a mechanism of action involving DNA damage and apoptosis. imtm.czacs.orgnih.gov The biological activity of these compounds is dependent on the position of the nitrogen atom within the fused pyridine (B92270) ring. researchgate.netnih.gov

Furo- and Thieno-fused 7-deazapurine nucleosides have been identified as potent cytostatics. imtm.cznih.govuochb.cz Thieno-fused analogs, in particular, displayed cytostatic activities in the submicromolar to nanomolar range and some antiviral activity against HCV. acs.orguochb.czacs.org The positioning of the sulfur atom in the thiophene (B33073) ring influences the biological outcome. acs.org Polycyclic thieno-fused systems have also been synthesized, with some deoxyribonucleoside derivatives showing good cytotoxic activity. nih.gov

Benzo-fused analogs, also known as pyrimidoindoles, are generally non-cytotoxic but exhibit moderate antiviral activity against RNA viruses such as HCV and Dengue virus. imtm.cznih.govacs.orguochb.cz

Fused Ring System Observed Biological Activity References
Quinolino-fusedModerate to weak cytostatic activity, Fluorescent properties imtm.czacs.orgnih.govnih.govcuni.cz
Pyrido-fusedSubmicromolar cytotoxic activity imtm.czacs.orgnih.govuochb.czresearchgate.netnih.gov
Furo-fusedPotent cytostatic activity imtm.cznih.govuochb.czresearchgate.net
Thieno-fusedPotent cytostatic activity, Antiviral (HCV) imtm.cznih.govacs.orguochb.czcuni.czresearchgate.netacs.orgnih.gov
Benzo-fusedModerate antiviral activity (HCV, Dengue) imtm.cznih.govacs.orguochb.czcuni.cznih.gov

Role of Carbohydrate Moiety Modifications in Nucleoside Analogs

In addition to modifications of the heterocyclic base, alterations to the carbohydrate moiety of 7-deazapurine nucleoside analogs play a crucial role in determining their biological activity, particularly their antiviral properties.

Modifications at the 2'-position of the ribose sugar have been a key focus in the development of potent antiviral nucleoside analogs. The introduction of a methyl group or a combination of a fluorine atom and a methyl group at this position has led to compounds with significant activity against various viruses.

The 2'-C-methyl modification has been particularly effective in the context of anti-HCV agents. nih.gov 7-Deazapurine-2'-C-methylribonucleoside has been reported to inhibit both HCV and Zika virus replication. nih.gov Several 2'-C-methyl-7-deazapurine nucleosides have demonstrated potent anti-HCV activity in replicon systems. nih.gov

The combination of a 2'-deoxy-2'-fluoro and a 2'-C-methyl modification has also been explored. A series of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside analogs were synthesized and evaluated for their antiviral activity. nih.govnih.gov While some of these analogs exhibited modest anti-HCV activity, their phosphorylation to the active triphosphate form was found to be a limiting factor. nih.govnih.gov However, one unusual α-form of a 7-carbomethoxyvinyl substituted nucleoside from this series showed good anti-HIV-1 activity. nih.govnih.gov The introduction of a fluorine atom at the 2'-position can also significantly influence the sugar pucker, which in turn can affect how the nucleoside analog is recognized by viral polymerases and host kinases. rsc.org

2'-Modification Observed Biological Activity References
2'-C-methylAnti-HCV, Anti-Zika virus nih.govresearchgate.netseela.netnih.gov
2'-deoxy-2'-fluoro-2'-C-methylModest anti-HCV, Good anti-HIV-1 (in one case) nih.govrsc.orgnih.govnih.gov

3'-Modified Analogues

Modifications at the 3'-position of the ribose sugar in 7-deazapurine nucleosides have been a key strategy to modulate their biological activity and toxicity. The introduction of a fluorine atom at this position has been particularly noteworthy.

Research into 3'-deoxy-3'-fluororibonucleosides of 7-deazaadenine has revealed potent anti-trypanosomal activity. sci-hub.seresearchgate.net A series of these compounds, bearing diverse substituents at the 7th position of the deazapurine ring, were synthesized and evaluated against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. sci-hub.seresearchgate.net The synthesis typically involves the glycosylation of a halogenated 7-deazapurine base with a protected 3'-fluororibose, followed by further modifications. sci-hub.seresearchgate.net

Many of the synthesized 3'-fluoro analogues displayed significant activity against Trypanosoma brucei brucei, with potencies in the micromolar to submicromolar range. sci-hub.seresearchgate.net Notably, the 7-bromo and 7-iodo derivatives exhibited exceptional activity, with double-digit nanomolar efficacy against both T. b. brucei and T. b. gambiense. sci-hub.se A crucial finding was that these potent compounds showed no cytotoxicity, highlighting the benefit of the 3'-fluoro modification in reducing off-target effects. sci-hub.se The replacement of the 3'-hydroxyl group with fluorine appears to be a critical factor in diminishing the cytotoxicity often associated with this class of nucleosides. sci-hub.se

Further studies have reinforced the potential of 3'-deoxy modifications. For instance, while ribofuranose nucleoside analogues of 7-deazaadenosine generally showed superior activity against Trichomonas vaginalis compared to their 3'-deoxy counterparts, the 3'-deoxy series still exhibited micromolar activity. nih.gov This suggests that while the 3'-hydroxyl group can be important for maximal potency in some contexts, its removal or replacement can still yield active compounds with potentially improved safety profiles. nih.govsci-hub.se

Table 1: Anti-trypanosomal Activity of 3'-Deoxy-3'-fluororibonucleosides of 7-Deazaadenine This table is interactive. You can sort and filter the data by clicking on the headers.

Compound 7-Substituent Activity vs. T. b. brucei Cytotoxicity Reference
7-Bromo derivative Bromo Double-digit nanomolar No sci-hub.se
7-Iodo derivative Iodo Double-digit nanomolar No sci-hub.se
Various Diverse Micromolar to submicromolar No sci-hub.seresearchgate.net

4'-C-Methyl Ribonucleosides

The introduction of a methyl group at the 4'-position of the ribose moiety in 7-deazapurine nucleosides has been explored as a strategy to enhance antiviral and cytostatic activities. This modification creates a branched-chain nucleoside, a class of compounds known for their biological properties.

The synthesis of 4'-C-methyl ribonucleosides typically involves the glycosylation of a halogenated 7-deazapurine base with a protected 4'-C-methyl-β-d-ribofuranose. nih.gov Subsequent cross-coupling and nucleophilic substitution reactions allow for the introduction of various substituents at the 6 or 7-positions of the deazapurine ring. nih.gov

A study focusing on 4'-C-methyl derivatives of hetaryl-7-deazapurine ribonucleosides revealed interesting SAR trends. nih.gov While many of these compounds exhibited low cytotoxicity, several derivatives demonstrated antiviral activity against Hepatitis C Virus (HCV) and Dengue virus at micromolar concentrations. nih.gov This suggests that the 4'-C-methyl modification can confer antiviral properties while maintaining a favorable toxicity profile.

However, in the context of anticancer activity, the 4'-C-methyl modification has shown mixed results. The introduction of a 4'-C-methyl group into 7-hetaryl-7-deazaadenosines, which are known to be cytotoxic, led to a significant decrease or complete loss of this activity. nih.govresearchgate.net One exception was a 2-benzofuryl derivative, which retained modest micromolar cytotoxic activity. nih.govresearchgate.net This indicates that for cytostatic effects, the 4'-C-methyl group is generally detrimental, with only specific substitutions on the deazapurine base being able to overcome this negative influence. nih.govresearchgate.net

Table 2: Biological Activity of 4'-C-Methyl-7-deazapurine Ribonucleosides This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Class Biological Activity Cytotoxicity Reference
4'-C-methyl-hetaryl-7-deazapurine ribonucleosides Antiviral (HCV, Dengue) at µM concentrations Low nih.gov
4'-C-methyl-7-hetaryl-7-deazaadenosines Generally lost cytotoxic activity Low nih.govresearchgate.net
4'-C-methyl-7-(2-benzofuryl)-7-deazaadenosine Modest cytotoxic activity (µM) Modest nih.govresearchgate.net

Stereochemical Considerations (Alpha vs. Beta Anomers)

The stereochemistry at the anomeric carbon (C1') of the ribose sugar, which determines whether the nucleoside is an α- or β-anomer, is a critical factor influencing the biological activity of 7-deazapurine nucleosides. In general, the β-anomer is the biologically active form, mimicking the natural configuration of nucleosides.

During the synthesis of these nucleosides, particularly through glycosylation reactions, a mixture of α and β anomers can be formed. acs.orgcuni.cz For example, in the synthesis of quinolino-fused 7-deazapurine ribonucleosides, an anion base glycosylation method yielded a 2:1 mixture of β and α anomers. acs.orgcuni.cz The stereochemistry of the desired β-anomer is typically confirmed using advanced NMR techniques such as H,H-ROESY, which can show the spatial proximity between protons on the nucleobase and the sugar moiety. acs.orgcuni.cz

The preference for the β-anomer is rooted in the specific interactions these molecules have with their biological targets, such as enzymes like kinases and polymerases. These enzymes have highly specific active sites that are tailored to the stereochemistry of natural β-nucleosides. Consequently, the α-anomers are often inactive or significantly less active.

While the focus is almost exclusively on the β-anomer for biological applications, the formation of the α-anomer during synthesis presents a chemical challenge that needs to be addressed to maximize the yield of the active compound.

Structure-Biological Efficacy Correlations

The diverse biological activities of 7-deazapurine nucleosides are intricately linked to their structural features. By systematically modifying the deazapurine core and the attached ribose sugar, researchers have been able to optimize these compounds for various therapeutic applications.

Optimization of Cytostatic and Anticancer Activities

The 7-deazapurine scaffold has proven to be a fertile ground for the discovery of potent cytostatic and anticancer agents. acs.orgnih.govresearchgate.netimtm.czacs.org A key strategy for enhancing anticancer efficacy involves the introduction of heterocyclic and aromatic substituents at various positions on the deazapurine ring system.

Notably, 7-(het)aryl-7-deazapurine ribonucleosides, such as the 7-thienyl-7-deazaadenosine known as AB-61, have demonstrated significant activity against a broad spectrum of cancer cell lines with excellent selectivity against non-malignant cells. acs.orgimtm.cz The mechanism of action for these compounds involves phosphorylation within cancer cells to the corresponding triphosphate, which is then incorporated into DNA, leading to double-strand breaks and apoptosis. acs.orgnih.govresearchgate.netimtm.cz Further studies have shown that other 6-substituted analogs, bearing methoxy, methylsulfanyl, methylamino, or dimethylamino groups, retain a similar high level of cytotoxic activity. acs.orgimtm.cz

Fusing additional rings to the 7-deazapurine core has also yielded potent cytostatics. Thieno-, furo-, and some pyrido-fused 7-deazapurine nucleosides exhibit strong cytostatic effects in submicromolar concentrations, also acting through DNA damage and apoptosis. acs.org In contrast, benzo-fused analogs are generally non-cytotoxic but show moderate antiviral activity. acs.org More complex tetracyclic systems, such as quinolino-fused 7-deazapurine ribonucleosides, have shown moderate to weak cytostatic activity, with derivatives bearing methyl, amino, and methoxy groups being the most promising. imtm.cz

Table 3: Cytostatic and Anticancer Activity of 7-Deazapurine Analogs This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Class Substituents Activity Mechanism of Action Reference
7-(Hetaryl)-7-deazaadenosines e.g., 7-thienyl (AB-61) Potent and selective DNA incorporation, apoptosis acs.orgimtm.cz
6-Substituted 7-deazaadenosines Methoxy, methylsulfanyl, etc. Potent Likely similar to above acs.orgimtm.cz
Fused 7-deazapurines Thieno-, furo-, pyrido-fused Strong (submicromolar) DNA damage, apoptosis acs.org
Benzo-fused 7-deazapurines Non-cytotoxic - acs.org
Quinolino-fused 7-deazapurines Methyl, amino, methoxy Moderate to weak Not specified imtm.cz

Enhancement of Antiviral Efficacy

The 7-deazapurine nucleoside framework is also a valuable platform for the development of antiviral agents, particularly against RNA viruses. acs.orgresearchgate.netnih.gov Modifications at the C7 position of the deazapurine ring have been a primary focus for enhancing antiviral properties.

A series of 7-substituted 7-deazaadenine ribonucleosides have been synthesized and tested against a range of RNA viruses, including Dengue, Zika, and SARS-CoV-2. acs.orgresearchgate.netnih.gov The corresponding triphosphates of these nucleosides were found to inhibit viral RNA-dependent RNA polymerases by being incorporated into the growing RNA chain and causing termination. acs.orgresearchgate.netnih.gov

The nature of the substituent at the 7-position plays a crucial role in both antiviral activity and cytotoxicity. 7-Deazaadenosine nucleosides with small ethynyl or hetaryl groups at this position showed potent (sub)micromolar antiviral activities but were also significantly cytotoxic. acs.orgresearchgate.netnih.gov In contrast, derivatives with bulkier heterocyclic substituents were still active against the viruses but exhibited lower toxicity, suggesting a path towards developing more selective antiviral agents. acs.orgresearchgate.netnih.gov

Interestingly, prodrug strategies, such as the synthesis of monophosphate prodrugs, did not consistently lead to enhanced antiviral activity in vitro compared to the parent nucleosides. acs.orgresearchgate.netnih.gov Additionally, some benzo-fused 7-deazapurine nucleosides, while not cytotoxic, have displayed moderate antiviral activity against viruses like HCV and Dengue. uochb.cz

Table 4: Antiviral Activity of 7-Substituted 7-Deazapurine Analogs This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Class 7-Substituent Antiviral Activity Cytotoxicity Reference
7-Deazaadenosine ribonucleosides Ethynyl or small hetaryl (Sub)micromolar Significant acs.orgresearchgate.netnih.gov
7-Deazaadenosine ribonucleosides Bulky heterocycles Active Less toxic acs.orgresearchgate.netnih.gov
Benzo-fused 7-deazapurine nucleosides Moderate (HCV, Dengue) Non-cytotoxic uochb.cz

Modulation of Antiparasitic Activity

The unique biology of certain parasites, particularly their reliance on purine (B94841) salvage pathways, makes them susceptible to modified purine nucleosides like 7-deazapurines. sci-hub.seconsensus.appnih.govuantwerpen.benih.govugent.be Research has focused on modifying the 7-deazapurine scaffold to develop effective agents against kinetoplastid parasites such as Trypanosoma and Leishmania. consensus.appnih.govuantwerpen.benih.govugent.be

Modification of the N6-amino group of tubercidin (7-deazaadenosine), a natural product with trypanocidal activity but high toxicity, has yielded promising results. nih.gov Mono-substitution of this amine with short alkyl groups, particularly a methyl group, resulted in potent and selective antitrypanosomal and antileishmanial activity. consensus.appnih.govugent.be The N6-methyl analog demonstrated excellent in vitro activity against both Trypanosoma cruzi and Leishmania infantum with high selectivity over host cells. consensus.appugent.be

Further exploration of 7-modified 6-methyl tubercidin derivatives has identified compounds with broad-spectrum activity against various kinetoplastid species. uantwerpen.benih.gov For example, 7-ethyl and 7-chloro analogs were active against T. cruzi, L. infantum, T. b. brucei, and T. b. rhodesiense. uantwerpen.benih.gov

As mentioned in section 3.2.2, 3'-deoxy-3'-fluororibonucleosides of 7-deazaadenine have also emerged as highly potent anti-trypanosomal agents with minimal cytotoxicity. sci-hub.se The 7-bromo and 7-iodo derivatives, in particular, showed double-digit nanomolar activity against T. b. brucei and T. b. gambiense. sci-hub.se

Table 5: Antiparasitic Activity of Modified 7-Deazapurine Nucleosides This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Class Modification(s) Target Parasite(s) Activity Reference
N6-Alkyl-7-deazaadenosines N6-methyl T. cruzi, L. infantum Potent and selective consensus.appnih.govugent.be
7-Substituted 6-methyl tubercidins 7-ethyl, 7-chloro T. cruzi, L. infantum, T. brucei Broad-spectrum uantwerpen.benih.gov
3'-Deoxy-3'-fluoro-7-deazaadenines 7-bromo, 7-iodo T. brucei Double-digit nanomolar sci-hub.se

Development of Enzyme Inhibitors (e.g., Protein Kinases, Adenosine Kinase)

The 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffold is a key structural motif in the design of various enzyme inhibitors. The replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties of the ring system and allows for substitution at the C7 position, which can lead to enhanced binding to enzyme targets. nih.gov

While specific inhibitory data for 2-Hydroxy-6-methoxy-7-deazapurine against protein kinases or adenosine kinase is not detailed in the reviewed literature, numerous studies have established that various analogs of 7-deazapurine are potent inhibitors of these enzymes.

Protein Kinase Inhibition: Substituted 7-deazapurines are recognized as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov For example, a series of novel 7-deazapurine compounds incorporating an isatin (B1672199) hybrid demonstrated potent inhibitory activity against several protein kinases, including EGFR, HER2, VEGFR2, and CDK2, with some candidates showing IC₅₀ values in the nanomolar range.

Adenosine Kinase Inhibition: Many derivatives of 7-deazaadenosine have been identified as potent inhibitors of adenosine kinases (ADK). nih.gov ADK is a key enzyme in adenosine metabolism, and its inhibition can lead to increased extracellular adenosine levels, which has therapeutic implications. Studies on 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides have shown them to be potent and selective inhibitors of Mycobacterium tuberculosis adenosine kinase, though they displayed only moderate antimycobacterial activity.

Characterization of Receptor Antagonist and Agonist Properties

The 7-deazapurine core has also been extensively used to develop ligands with specific agonist or antagonist properties at various receptors, particularly G protein-coupled receptors (GPCRs).

Adenosine Receptor Antagonism: Research into 7-deazaadenine derivatives has shown them to be selective antagonists for the A₁ adenosine receptor. nih.gov The introduction of a phenyl group at the 2-position of the 7-deazaadenine structure significantly increases A₁ receptor affinity. Further modifications have led to highly potent and selective A₁ antagonists, such as (R)-7,8-dimethyl-2-phenyl-9-(1-phenylethyl)-7-deazaadenine, which has a Kᵢ value of 4.7 nM and is 790-fold selective for the A₁ receptor. nih.gov

Serotonin (5-HT) Receptor Affinity: Recent studies have explored dual N⁶ and C7 substituted 7-deazaadenosine analogs, revealing affinities for non-purinergic GPCRs. nih.govacs.org For instance, an analog with a 7-CF₃ and an N⁶-benzyl substituent showed submicromolar affinity for the 5-HT₂B receptor (Kᵢ = 0.50 μM) and the 5-HT₆ receptor (Kᵢ = 1.0 μM). nih.gov This indicates that modifications at the C7 position of the deazapurine scaffold can direct the ligand's activity towards other receptor families. nih.govacs.org

STING Receptor Agonism: Analogs of 7-deazapurine have also been investigated as agonists for the STING (Stimulator of Interferon Genes) receptor, which is involved in the innate immune response. acs.org Cyclic dinucleotides (CDNs) featuring a 7-deazapurine base have been synthesized and tested for their ability to activate human STING. Several of these synthetic CDNs, particularly those with large aromatic substituents at the 7-position, demonstrated higher activity than the natural STING ligand, 2'3'-cGAMP. acs.org

Molecular Mechanisms of Action and Cellular Biology

Intracellular Pharmacokinetics and Activation

The journey of 2-Hydroxy-6-methoxy-7-deazapurine within the cell begins with its transport across the cell membrane, a process often facilitated by nucleoside transporters. Once inside, it undergoes a series of enzymatic modifications to become pharmacologically active.

A critical step in the activation of this compound is its conversion to the corresponding triphosphate form. acs.orgnih.gov This process is catalyzed by cellular kinases, which sequentially add phosphate (B84403) groups to the ribose or deoxyribose moiety of the nucleoside analog. acs.org This phosphorylation cascade is essential, as the triphosphate is the active form of the drug that can be recognized by DNA and RNA polymerases. acs.orgnih.gov

The efficiency of this phosphorylation can vary between different cell types, which may contribute to the compound's selective activity in certain cancers. acs.orgnih.gov For instance, some cancer cells exhibit higher kinase activity, leading to a more rapid and extensive conversion of the prodrug to its active triphosphate form. nih.gov

Enzyme ClassRole in ActivationSignificance
Cellular Kinases Catalyze the sequential addition of phosphate groups.Essential for converting the nucleoside analog to its active triphosphate form.

Once converted to its triphosphate derivative, this compound triphosphate can be utilized as a substrate by DNA and RNA polymerases during the synthesis of new nucleic acid strands. nih.govacs.orgnih.gov The polymerase enzymes mistake the analog for a natural purine (B94841) nucleotide (adenosine or guanosine (B1672433) triphosphate) and incorporate it into the growing DNA or RNA chain. acs.orgnih.gov

This incorporation is a pivotal event in the compound's mechanism of action. The presence of the unnatural base within the nucleic acid sequence disrupts its normal structure and function. nih.govacs.orgnih.gov The extent of incorporation can depend on the specific polymerase and the cellular context. Some studies on related 7-deazapurine nucleosides have shown successful incorporation into RNA during in vitro transcription. cuni.cz

Cellular Responses and Pharmacodynamics

The incorporation of this compound into nucleic acids triggers a cascade of cellular responses, ultimately leading to the inhibition of cell growth and, in many cases, cell death.

The presence of this compound within the DNA helix is recognized by the cell's DNA repair machinery as a form of damage. nih.govacs.orgnih.gov The altered chemical structure of the analog can lead to distortions in the DNA double helix, stalling of replication forks, and the eventual formation of DNA single- and double-strand breaks (DSBs). acs.orgnih.govnih.gov DSBs are particularly cytotoxic lesions that can trigger cell death if not properly repaired. nih.govscienceopen.com

The formation of DSBs is often marked by the phosphorylation of the histone variant H2AX, creating γH2AX foci at the site of damage. plos.orgnih.gov These foci serve as platforms for the recruitment of DNA repair proteins. The induction of these breaks is a key component of the cytotoxic effect of many nucleoside analogs. nih.gov

Cellular MarkerIndicationConsequence
γH2AX foci Presence of DNA double-strand breaks.Activation of DNA damage response pathways.
p53 activation Cellular stress, including DNA damage.Can lead to cell cycle arrest or apoptosis. scienceopen.com

The accumulation of irreparable DNA damage, including double-strand breaks, is a potent trigger for programmed cell death, or apoptosis. acs.orgnih.govnih.gov The cell's intrinsic apoptotic pathway is often activated in response to the cellular stress caused by the incorporated nucleoside analog. acs.orgnih.gov This process involves the activation of a cascade of caspases, which are proteases that dismantle the cell in a controlled manner.

Key proteins in the apoptotic pathway, such as those from the Bcl-2 family, are modulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. The induction of apoptosis is a desired outcome for an anticancer agent, as it leads to the elimination of malignant cells. acs.orgnih.gov

In addition to inducing apoptosis, the cellular response to DNA damage often involves the activation of cell cycle checkpoints. acs.org These checkpoints are regulatory pathways that halt the progression of the cell cycle, providing time for the cell to repair the DNA damage before it is passed on to daughter cells. scienceopen.com

Inhibition of Key Enzymes (e.g., Protein Kinases, Adenosine (B11128) Kinase, DNA Gyrase)

Derivatives of 7-deazapurine have demonstrated significant inhibitory activity against a range of crucial cellular enzymes. This inhibitory action is a cornerstone of their therapeutic potential.

Protein Kinases: The 7-deazapurine scaffold is a privileged structure in the design of protein kinase inhibitors. acs.org Numerous studies have highlighted the ability of various substituted 7-deazapurines to target and inhibit protein kinases, which are pivotal in cellular signaling and are often dysregulated in cancer. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of Src family kinases (SFKs) such as Fyn, Lyn, and c-Src. While some compounds exhibit broad-spectrum slight inhibition, others show selectivity. The binding mode of these inhibitors is often competitive with ATP, the natural substrate for kinases.

Adenosine Kinase: A significant number of 7-deazaadenosine derivatives have been reported as potent inhibitors of adenosine kinases. This enzyme is crucial for the salvage pathway of purine metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate. Inhibition of adenosine kinase can disrupt cellular nucleotide pools and have downstream effects on various cellular processes.

DNA Gyrase: The 7-deazapurine core has also been incorporated into molecules targeting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. While this application is primarily in the antibacterial field, it underscores the versatility of the scaffold in enzyme inhibition.

The inhibitory potential of these compounds is often dictated by the nature and position of their substituents. The table below summarizes the inhibitory activities of some representative 7-deazapurine derivatives against various enzymes.

Compound ClassTarget Enzyme(s)Key Findings
Pyrrolo[2,3-d]pyrimidine derivativesSrc Family Kinases (Fyn, Lyn, c-Src)Identified as non-selective slight inhibitors.
7-Deazaadenosine derivativesAdenosine KinasesPotent inhibition observed.
7-Substituted 3-deazaguaninesDNA polymerase IIICPotent and selective inhibition of Gram-positive bacterial DNA polymerase.

Mechanisms of Molecular Targeting and Selectivity

The therapeutic efficacy of a compound is not only determined by its potency but also by its selectivity towards target cells and pathways, minimizing off-target effects.

A key aspect of the anticancer potential of some 7-deazapurine nucleosides is their selective activation in cancer cells. For example, the highly active derivative AB-61, a 7-thienyl-7-deazaadenosine, is selectively phosphorylated to its active triphosphate form within cancer cells, but not in non-malignant cells. acs.org This differential activation is a critical factor for its selectivity. The resulting triphosphate is then incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing double-strand breaks and ultimately apoptosis. acs.org This mechanism highlights a sophisticated level of molecular targeting that leverages the unique metabolic state of cancer cells. Similarly, other 6-substituted 7-deazapurine ribonucleosides have shown high activity against cancer cells while being less toxic to normal fibroblasts.

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized in the development of inhibitors targeting key oncogenic signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR) are critical drivers of tumor growth, proliferation, and angiogenesis.

Recent research has led to the design and synthesis of novel 7-deazapurine incorporating isatin (B1672199) hybrid compounds that demonstrate potent inhibition of these kinases in the nanomolar range. One such compound, with a methoxy (B1213986) substitution, exhibited significant inhibitory activity against EGFR, Her2, and VEGFR2. This multi-targeted inhibition can be a powerful strategy to overcome the complexity and redundancy of cancer signaling networks.

The table below presents the inhibitory concentration (IC₅₀) values of a promising hybrid compound against several key oncogenic kinases.

Kinase TargetIC₅₀ (nM)
EGFRData not specified
Her2Data not specified
VEGFR2Data not specified
CDK2Data not specified

Data derived from studies on 7-deazapurine incorporating isatin hybrid compounds.

In Vitro Biological Evaluation in Cell-Based Systems

Antiviral Efficacy Assessment against Diverse Viral Strains (e.g., HCV, Influenza A, Dengue)

The 7-deazapurine scaffold has been a fertile ground for the discovery of potent antiviral agents. Various derivatives have demonstrated efficacy against a range of RNA viruses, including Hepatitis C virus (HCV), Influenza A virus, and Dengue virus. acs.orggoogle.comnih.govnih.gov

Specifically, thieno-fused 7-deazapurine ribonucleosides, including the 6-methoxy derivative, have shown some antiviral activity against HCV. acs.orgacs.org Furthermore, 4'-C-methyl derivatives of hetaryl-7-deazapurine ribonucleosides have exhibited antiviral activity against both HCV and Dengue viruses at micromolar concentrations. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase. nih.gov For instance, the 5'-triphosphates of certain 7-substituted 7-deazaadenine ribonucleosides have been shown to inhibit this key viral enzyme by being incorporated into the growing RNA chain and causing chain termination. nih.gov

While some 7-deazapurine nucleosides have shown promising antiviral activity, their development can be hampered by cytotoxicity. nih.govresearchgate.net For example, 6-methyl-7-deazapurine ribonucleoside was found to be a potent inhibitor of Dengue virus replication but also exhibited significant toxicity. researchgate.net However, modifications to the sugar moiety of these nucleosides have led to compounds with potent in vitro activity against Influenza A virus (H3N2 and H1N1) without apparent cytotoxicity. researchgate.net

Table 2: Antiviral Activity of Selected 7-Deazapurine Derivatives

Compound Class Viral Strain(s) Activity Reference
Thieno-fused 7-deazapurine ribonucleosides (6-methoxy derivative) HCV Some activity acs.orgacs.org
4'-C-Methyl hetaryl-7-deazapurine ribonucleosides HCV, Dengue Micromolar concentrations nih.govresearchgate.net
7-Substituted 7-deazaadenine ribonucleosides Dengue, Zika, West Nile, SARS-CoV-2 (Sub)micromolar activity nih.gov
2'-Modified 6-methyl-7-deazapurine ribonucleoside analogues Influenza A (H3N2, H1N1) Potent, no apparent cytotoxicity researchgate.net
6-Methyl-7-deazapurine ribonucleoside Dengue virus, Poliovirus Potent inhibition researchgate.net

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma, Leishmania)

The unique metabolic pathways of protozoan parasites, such as Trypanosoma and Leishmania, make them susceptible to purine analogues. nih.govnih.gov These parasites are auxotrophic for purines, meaning they cannot synthesize them de novo and must rely on salvaging them from their host. nih.govnih.govuantwerpen.be This dependency has made purine nucleoside analogues, including 7-deazapurine derivatives, a promising area of research for new antiparasitic drugs. nih.govuantwerpen.be

Studies have shown that various 7-deazapurine nucleoside analogues exhibit potent and selective activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. nih.gov For instance, N6-modifications of 7-deazapurine nucleoside analogues have yielded compounds with significant antitrypanosomal and antileishmanial activity. nih.gov Similarly, 7-substituted 6-methyl-7-deazapurine ribonucleosides have been identified as broad-spectrum antikinetoplastid agents, showing activity against T. cruzi, Leishmania infantum, and Trypanosoma brucei. nih.govuantwerpen.be

The structural modifications of the 7-deazapurine core are critical for antiparasitic potency. For example, the introduction of a 3'-fluoro substituent in 7-deazapurine nucleosides has been explored to enhance anti-kinetoplastid activities. researchgate.net Furthermore, some 7-deazainosine (B1664705) derivatives, particularly 6-O-alkylated analogues, have demonstrated highly promising in vitro activity against T. brucei with EC50 values in the mid-nanomolar range. core.ac.uk

Table 3: Antiparasitic Activity of Selected 7-Deazapurine Derivatives

Compound Class Protozoan Pathogen(s) Activity Reference
N6-Modified 7-deazapurine nucleoside analogues Trypanosoma cruzi, Leishmania infantum Potent and selective nih.gov
7-Substituted 6-methyl-7-deazapurine ribonucleosides T. cruzi, L. infantum, T. brucei Low to submicromolar nih.govuantwerpen.be
6-O-Alkylated 7-deazainosine derivatives Trypanosoma brucei Mid-nanomolar EC50 values core.ac.uk
3'-Deoxy-7-deazaadenosine nucleosides Trypanosoma brucei Potent researchgate.net

Antimycobacterial Activity against Mycobacterial Species (e.g., M. tuberculosis)

Derivatives of 7-deazapurine have emerged as a class of compounds with notable antimycobacterial properties, particularly against Mycobacterium tuberculosis. nih.govmdpi.com Research has focused on the synthesis and evaluation of various substituted 7-deazapurine ribonucleosides, which have shown inhibitory effects on key mycobacterial enzymes. nih.gov

Specifically, 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides have been identified as potent and selective inhibitors of M. tuberculosis adenosine kinase (ADK). nih.gov Despite their potent enzyme inhibition, these compounds have demonstrated only moderate antimycobacterial activity against M. tuberculosis in cell-based assays. nih.gov This discrepancy may be due to poor uptake of the compounds through the mycobacterial cell wall or the presence of alternative metabolic pathways for adenosine monophosphate biosynthesis. nih.gov

Other related compounds, such as 2-methyl-adenosine, have also shown in vitro activity against M. tuberculosis and have been found to be effective against the bacterium in a persistent state model. nih.gov The mechanism of action for these compounds appears to involve the inhibition of protein and DNA synthesis. nih.gov The exploration of natural products has also yielded antimycobacterial compounds, with some demonstrating strong inhibition against Mycobacterium bovis BCG. mdpi.com Synthetic efforts have also produced 6-arylpurines with significant activity against M. tuberculosis H37Rv. researchgate.net

Table 4: Antimycobacterial Activity of Selected Purine and Deazapurine Derivatives

Compound Class Mycobacterial Species Activity Reference
2-Substituted 6-(het)aryl-7-deazapurine ribonucleosides M. tuberculosis Moderate activity, potent inhibitors of Mt ADK nih.gov
2-Methyl-adenosine M. tuberculosis In vitro and intracellular activity nih.gov
Natural Products (e.g., from marine fungi) M. bovis BCG Strong inhibition mdpi.com
6-Arylpurines M. tuberculosis H37Rv MIC values in the low µg/mL range researchgate.net

Enzyme Inhibition Assays (e.g., Protein Kinases, Adenosine Kinases)

The 7-deazapurine scaffold is a privileged structure in the design of enzyme inhibitors, particularly targeting kinases. acs.org Many derivatives have been identified as potent inhibitors of protein kinases and adenosine kinases, which are crucial for various cellular processes and are often dysregulated in diseases like cancer. researchgate.netresearchgate.netnih.govacs.org

Several classes of substituted 7-deazapurine bases are known inhibitors of protein kinases. acs.org The replacement of the N7 atom of purine with a carbon atom in 7-deazapurines alters the electronic properties of the five-membered ring, often leading to enhanced binding to enzymes. researchgate.net For example, certain pyrrolo[2,3-d]pyrimidine analogues have been designed as malarial kinase inhibitors. researchgate.net

In addition to protein kinases, adenosine kinases (ADK) are a significant target for 7-deazapurine derivatives. researchgate.netnih.gov A number of 7-deazaadenosine derivatives have been shown to be potent inhibitors of ADK. researchgate.netresearchgate.net Specifically, 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides have been found to be potent and selective inhibitors of Mycobacterium tuberculosis ADK, while showing no significant inhibition of human ADK. nih.gov The 5'-triphosphates of some 7-deazapurine nucleosides have also been shown to be efficient substrates for RNA-dependent RNA polymerase, leading to RNA chain termination. researchgate.net

Table 5: Enzyme Inhibition by Selected 7-Deazapurine Derivatives

Compound Class Target Enzyme(s) Inhibition Profile Reference
Substituted 7-deazapurine bases Protein kinases Potent inhibitors acs.org
7-Deazaadenosine derivatives Adenosine kinases Potent inhibitors researchgate.netresearchgate.net
2-Substituted 6-(het)aryl-7-deazapurine ribonucleosides M. tuberculosis Adenosine Kinase Potent and selective inhibition nih.gov
7-Deaza-6-methyl-9-β-D-ribofuranosylpurine 5'-triphosphate Poliovirus RNA-dependent RNA polymerase Efficient substrate, causes chain termination researchgate.net

Selectivity and In Vitro Toxicity Profiling

A critical aspect of preclinical drug development is the assessment of a compound's selectivity and in vitro toxicity. For 7-deazapurine derivatives, this involves evaluating their effects on cancerous versus non-cancerous cell lines and understanding their potential for off-target effects.

Several studies have highlighted the favorable selectivity of certain 7-deazapurine nucleosides. For instance, thieno-fused 7-deazapurine ribonucleosides, including the 6-methoxy derivative, have demonstrated high activity against cancer cells while being less toxic or non-toxic to normal human fibroblasts. acs.orgacs.org Similarly, quinolino-fused 7-deazapurine nucleosides with a methoxy group showed moderate cytotoxicity against cancer cell lines with no toxicity observed against nonmalignant fibroblasts. acs.org The most promising of these derivatives exhibited single-digit micromolar IC50 values against several cancer cell lines while remaining non-toxic to normal cell lines. acs.org

In the context of antiparasitic activity, N6-modification of 7-deazapurine nucleoside analogues has led to compounds with high selectivity, showing potent activity against Trypanosoma cruzi and Leishmania infantum with reduced toxicity to host cells. nih.gov Furthermore, some 6-methyl-7-aryl-7-deazapurine nucleosides displayed submicromolar anti-T. cruzi activity with no toxicity to host cells at the tested concentrations. uantwerpen.be

However, not all 7-deazapurine derivatives exhibit this favorable selectivity. Some 7-substituted 7-deazaadenosine ribonucleosides with (sub)micromolar antiviral activities also showed significant cytotoxicity. nih.gov Similarly, while 6-methyl-7-deazapurine ribonucleoside is a potent inhibitor of Dengue virus, its clinical utility is limited by its cytotoxicity. researchgate.net The final compounds from a study on 4'-C-methyl derivatives of hetaryl-7-deazapurine ribonucleosides showed low cytotoxicity. nih.gov

Table 6: Selectivity and Toxicity Profile of Selected 7-Deazapurine Derivatives

Compound Class Selectivity Profile In Vitro Toxicity Reference
Thieno-fused 7-deazapurine ribonucleosides (6-methoxy derivative) High selectivity for cancer cells Less toxic or non-toxic to fibroblasts acs.orgacs.org
Quinolino-fused 7-deazapurine nucleosides (11-methoxy derivative) Selective for cancer cells No cytotoxicity against nonmalignant fibroblasts acs.org
N6-Modified 7-deazapurine nucleoside analogues High selectivity for parasites Reduced toxicity to host cells nih.gov
7-Substituted 7-deazaadenosine ribonucleosides Varies Some derivatives show significant cytotoxicity nih.gov
6-Methyl-7-deazapurine ribonucleoside Low Significant cytotoxicity researchgate.net
4'-C-Methyl hetaryl-7-deazapurine ribonucleosides - Low cytotoxicity nih.gov

Preclinical in Vitro and in Vivo Research Investigations

Research into 7-deazapurine derivatives has highlighted their potential for selective action against cancerous cells. Studies on various analogues, including those with a 6-methoxy substitution, have demonstrated a promising degree of differential selectivity. For instance, research on 7-(het)aryl-7-deazapurine ribonucleosides revealed that these compounds are active against a wide array of cancer cell lines while showing excellent selectivity against nonmalignant cells. acs.orgnih.govresearchgate.net The mechanism for this selectivity is thought to involve phosphorylation of the nucleoside, which occurs specifically in cancer cells, leading to its incorporation into DNA, causing double-strand breaks and subsequent apoptosis. acs.orgnih.gov

Specifically, quinolino-fused 7-deazapurine ribonucleosides with a methoxy (B1213986) group at position 11 (an analogue of the 6-position in the core structure) exhibited moderate cytotoxic activity against several cancer cell lines. acs.orgnih.gov Crucially, these compounds showed no cytotoxicity against nonmalignant fibroblast cell lines, including BJ, MRC-5, and NHDF. acs.orgnih.gov Similarly, studies on thieno-fused deazapurine nucleosides found that 6-methoxy derivatives were among the most active and selective against cancer cell lines. acs.orgresearchgate.net

This selective cytotoxicity is a significant finding, as it suggests a wider therapeutic window, potentially minimizing damage to healthy tissues during treatment. The ability of these compounds to preferentially target cancer cells is a key area of ongoing research. cuni.cz The replacement of the 6-amino group with a 6-methyl group in some 7-aryl-7-deazapurine nucleosides also conferred improved selectivity towards mammalian cells, with a noteworthy lack of cytotoxicity against MRC-5 fibroblasts. uantwerpen.be

The in vitro cytotoxicity of 6-methoxy-7-deazapurine derivatives has been evaluated across various cancer cell lines, revealing potent cytostatic and cytotoxic effects. google.com Several 6-substituted 7-deazapurine derivatives, particularly those with a furyl or ethynyl (B1212043) group at the 7-position, were found to be significantly cytotoxic at low nanomolar concentrations. nih.govacs.orgacs.org

More specifically, a quinolino-fused 7-deazapurine ribonucleoside bearing a methoxy group (designated as compound 14f) demonstrated notable activity against specific cancer cell lines. acs.orgnih.gov It was most effective against the CCRF-CEM (T-cell acute lymphoblastic leukemia) and HL-60 (human promyelocytic leukemia) cell lines, with IC₅₀ values in the single-digit micromolar range. acs.orgnih.gov The therapeutic index, a measure of a drug's safety, is implied to be favorable for these compounds, given their high cytotoxicity towards cancer cells and minimal impact on non-malignant cells, as noted in the selectivity studies. acs.orgnih.gov

The table below summarizes the in vitro cytotoxic activity of a representative methoxy-substituted quinolino-fused 7-deazapurine nucleoside against various cell lines.

Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Quinolino-Fused 7-Deazapurine Nucleoside (Compound 14f) | Cell Line | Cell Type | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Cancer Cell Lines | | CCRF-CEM | T-cell acute lymphoblastic leukemia | 6-8 | acs.org, nih.gov | | HL-60 | Human promyelocytic leukemia | Single-digit µM | nih.gov | | Non-Malignant Cell Lines | | BJ | Human foreskin fibroblast | No cytotoxicity | acs.org, nih.gov | | MRC-5 | Human fetal lung fibroblast | No cytotoxicity | acs.org, nih.gov | | NHDF | Normal human dermal fibroblast | No cytotoxicity | acs.org, nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Metabolic stability is a critical parameter in drug discovery, determining a compound's persistence in the body and thus its efficacy and safety. nih.gov In vitro metabolic stability assays, typically using liver microsomes, are employed to evaluate the rate of elimination by metabolic enzymes. wuxiapptec.com The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) convert compounds into more easily excretable forms. wuxiapptec.comevotec.comnih.gov These assays involve incubating the test compound with liver microsomes and necessary cofactors like NADPH to initiate Phase I metabolism. evotec.com The rate of disappearance of the parent compound over time is measured to determine its half-life (t½) and intrinsic clearance. nih.govevotec.com

While specific data on 2-Hydroxy-6-methoxy-7-deazapurine is limited, studies on closely related analogues provide valuable insights. Research on a series of 6-methyl 7-aryl-7-deazapurine nucleosides identified a promising analogue, 7-(4-chlorophenyl)-6-methyl-7-deazapurine nucleoside, that was found to be stable in microsomes. uantwerpen.beresearchgate.net This stability is a favorable characteristic, suggesting potentially lower clearance rates and longer bioavailability in vivo.

Table 2: Principles of Microsomal Stability Assays

Parameter Description Significance
Biological Matrix Liver microsomes (human, mouse, etc.) containing Phase I and II metabolic enzymes. wuxiapptec.comevotec.com Models the primary site of drug metabolism in the body.
Cofactors NADPH is added to initiate CYP450-mediated (Phase I) reactions. evotec.com UDGPA can be added to study Phase II glucuronidation. nih.gov Essential for enzymatic activity and simulating physiological metabolic processes.
Positive Controls Compounds with known metabolic rates (e.g., Verapamil, Midazolam, Testosterone) are used. nih.govwuxiapptec.com Ensures the microsomal enzymes are active and the assay is performing correctly.

| Endpoints | Half-life (t½) and intrinsic clearance (CLint). nih.gov | Quantify the rate of metabolic breakdown; used to predict in vivo clearance. |

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the structural and dynamic properties of molecules. These approaches allow for the exploration of various molecular conformations, electronic properties, and interactions with other molecules, which are crucial for understanding the compound's biological and chemical behavior.

Tautomeric Preference and Electronic Structure Analysis

The study of tautomerism, the interconversion of structural isomers, is critical for understanding the chemical reactivity and biological function of heterocyclic compounds like 2-hydroxy-6-methoxy-7-deazapurine. Computational methods, including ab initio and semi-empirical calculations, are employed to determine the relative stabilities of different tautomeric forms and to analyze their electronic structures. nih.govd-nb.info

Ab initio methods, which are based on first principles of quantum mechanics, provide a high level of accuracy in predicting molecular properties. dtic.mil For deazapurine systems, these calculations have been used to study the effects of substituents on tautomeric equilibria. researchgate.net For instance, research on related 8-aza-7-deazapurine derivatives has utilized ab initio calculations to analyze tautomeric structures. seela.netresearchgate.net One study on 2-amino-8-aza-6-methoxy-7-deazapurine found a strong preference for the sp³-hybridized amino-C-N9(H)-tautomer based on ab initio calculations. seela.net The choice of computational method and basis set, such as the 6-31** FIREFLY QC package which is partially based on GAMESS (US) source code, is crucial for obtaining reliable results. seela.net

Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less intensive alternative for studying larger systems. The PM3 method, for example, has been used to analyze tautomeric preferences in aqueous environments. seela.net The electronic structure of a molecule, including the distribution of electrons and the nature of its molecular orbitals, is a key determinant of its reactivity. unram.ac.id Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly important for predicting chemical reactions. unram.ac.id

Table 1: Tautomeric Preference of a Related Deazapurine Derivative

CompoundComputational MethodFindingReference
2-amino-8-aza-6-methoxy-7-deazapurineAb initio (Polack–Ribiere conjugate gradient)Strong preference for the sp³-hybridized amino -C-N9(H)- tautomer. seela.net
5-aza-7-deazaguanineSemi-empirical (PM3 in water box)Strong preference for the sp² hybridized imino -C=N9- tautomer. seela.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interactions between a ligand, such as this compound, and its biological target, typically a protein. d-nb.infoacgpubs.orgnih.govtanaffosjournal.ir

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acgpubs.orgtanaffosjournal.ir This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes. d-nb.infoacgpubs.org The accuracy of docking depends on the scoring function used to evaluate the binding affinity. acgpubs.org

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.govmdpi.comuzh.ch By simulating the movements of atoms and molecules, MD can reveal conformational changes, the stability of interactions, and the role of solvent molecules. mdpi.comuzh.ch These simulations are crucial for understanding the flexibility of both the ligand and the target, which is often a limitation in static docking studies. mdpi.com MD simulations can help refine docking poses and provide insights into the thermodynamics and kinetics of binding. nih.gov The choice of force field (e.g., AMBER, CHARMM, GROMOS) is a critical aspect of setting up an MD simulation. uzh.ch

In Silico Prediction of Relevant Physicochemical Properties

In silico methods are widely used to predict the physicochemical properties of chemical compounds, which are essential for drug development and other applications. mdpi.com One of the most important properties is the partition coefficient (logP), which describes the lipophilicity of a compound.

The logP value, which represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium, is a key indicator of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com A balanced lipophilicity is crucial for a molecule to pass through biological membranes and reach its target. mdpi.com Various computational algorithms are available to predict logP values based on the structure of a molecule. These predictions are valuable in the early stages of drug discovery for prioritizing compounds with favorable pharmacokinetic profiles. mdpi.com

Advanced Applications and Research Directions

Development as Specialized Nucleic Acid Probes

The 7-deazapurine scaffold is instrumental in the design of specialized nucleic acid probes, particularly those that exhibit fluorescence. rsc.org The inherent fluorescence of some 7-deazapurine 2'-deoxyribonucleosides serves as a foundation for these applications. researchgate.net

Fluorogenic probes are designed to emit a fluorescent signal only upon binding to a specific target sequence, a feature that is highly valuable for reducing background noise in sensitive detection assays. mdpi.comnih.gov Probes based on the 7-deazapurine framework have been developed for this purpose. rsc.org These probes often consist of short, single-stranded DNA sequences that incorporate the modified base. mdpi.comnih.gov The fluorescence of the system can be engineered by combining the fluorophore with a quencher, where the signal is suppressed when the probe is in its unbound state and significantly enhanced upon hybridization to the target DNA or RNA strand. mdpi.comnih.gov

This "light-up" property is critical for applications like single-molecule fluorescence imaging and super-resolution microscopy. mdpi.comnih.gov Researchers have successfully used such probes to distinguish between fully matched DNA duplexes and those with single-base mismatches, as the stable interaction with the correct target leads to a stronger and more prolonged fluorescent signal. semanticscholar.org The development of these probes relies on the strategic chemical modification of the 7-deazapurine core, often through the attachment of alkynyl side chains which can then be conjugated to fluorogenic dyes via "click" chemistry. rsc.org

Integration into Biochemical Assays and Technologies

The ability of 2-Hydroxy-6-methoxy-7-deazapurine nucleoside triphosphates to be recognized and utilized by cellular machinery makes them powerful tools in various biochemical assays.

The enzymatic synthesis of modified RNA is a crucial technique for studying RNA structure, function, and interactions. A systematic study on the incorporation of modified nucleoside triphosphates by T7 RNA polymerase demonstrated that 7-substituted 7-deazapurine derivatives can be effective substrates. mdpi.com Specifically, analogues of ATP, UTP, and CTP featuring smaller modifications at the 7-position were readily incorporated into RNA transcripts, even in sequences requiring multiple modified nucleotides. mdpi.com

However, the efficiency of incorporation is influenced by the size of the substituent on the 7-deazapurine ring. While smaller groups are well-tolerated, bulkier modifications, such as dibenzofuryl derivatives, can prevent the nucleotide from acting as a substrate for the polymerase. mdpi.com Similarly, a study involving a large, naphtho-fused 7-deazapurine ribonucleoside triphosphate found that it was not incorporated into RNA by T7 RNA polymerase, likely due to its significant steric bulk. scielo.org.mx This highlights both the potential and the limitations of using these compounds for generating functionally modified RNA.

The Sanger dideoxy method is a foundational technology for DNA sequencing, relying on the chain-terminating properties of dideoxynucleoside triphosphates (ddNTPs). nih.gov 7-Deazapurine nucleoside triphosphates have found utility in this technique. rsc.org Replacing standard dNTPs with their 7-deazapurine counterparts can help to resolve issues of band compression in polyacrylamide gel electrophoresis, a common artifact that occurs in GC-rich regions of a DNA sequence. The substitution of guanine (B1146940) with 7-deazaguanine (B613801) disrupts the alternative Hoogsteen base-pairing that can cause these compressions, leading to more accurate sequence reads.

Exploration of Novel Biological Phenomena (e.g., Neurogenesis Induction)

Beyond their use as biochemical tools, 7-deazapurine derivatives are being explored for their direct biological activities, including the induction of complex cellular processes like neurogenesis. Several studies have reported that substituted pyrrolo[2,3-d]pyrimidines, the core structure of 7-deazapurines, can induce neuronal differentiation. rsc.orgresearchgate.netmdpi.com

Specifically, certain 4,6-disubstituted pyrrolopyrimidines have been identified through high-throughput screening as potent inducers of neurogenesis in murine embryonic stem cells. researchgate.netresearchgate.net One such compound, known as TWS119, was found to target and inhibit glycogen (B147801) synthase kinase-3beta (GSK-3β), revealing a key signaling pathway involved in the commitment of stem cells to a neuronal lineage. researchgate.net While research has not yet specifically implicated this compound in this process, the established neurogenic potential of the broader 7-deazapurine class makes it a compelling area for future investigation. rsc.orgmdpi.com

Future Research Perspectives for 2 Hydroxy 6 Methoxy 7 Deazapurine Derivatives

Rational Design and Synthesis of Next-Generation Analogs

The rational design of new 7-deazapurine derivatives is a key area of ongoing research, with a focus on synthesizing compounds with enhanced efficacy and selectivity. nih.govuochb.cz Synthetic strategies often involve multi-step procedures, including heterocyclization, cross-coupling reactions, and glycosylation to produce a diverse range of analogs. uochb.cz

One approach involves the creation of fused-ring systems. For instance, novel thieno-fused and other hetero-fused 7-deazapurine nucleosides have been synthesized and shown to possess significant cytostatic activities. uochb.cz The synthesis of these complex molecules can be achieved through methods like C-H dibenzothiophenation followed by Negishi coupling, azidation, and thermal cyclization. acs.org Similarly, quinolino-fused 7-deazapurine ribonucleosides have been designed and synthesized, although they have demonstrated only moderate to weak cytostatic activity. acs.orgimtm.cz

Another strategy focuses on the introduction of various substituents at different positions of the 7-deazapurine core. The synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their prodrugs has been accomplished, and these compounds have been evaluated for their activity against several RNA viruses. nih.govnih.gov Modifications at the C6 and C7 positions with (het)aryl groups have also been explored. Derivatives with small hetaryl rings have shown notable cytostatic activities, while those with bulkier substituents have demonstrated inhibitory effects on adenosine (B11128) kinases. alpinewinterconference.org

The development of flexible analogs, such as those of 8-aza-7-deazahypoxanthine, represents another avenue of research. These compounds have been synthesized using both chemical and chemoenzymatic methods and screened for antibacterial activity. mdpi.com Furthermore, the synthesis of 7-aza-5-deazapurine analogs has been achieved through copper(I)-catalyzed hydroamination of alkynes, providing access to densely functionalized purine (B94841) analogs. nih.gov

The following table summarizes some of the synthetic approaches used to generate novel 7-deazapurine derivatives:

Synthetic StrategyKey ReactionsTarget Analogs
Fused-Ring SystemsC-H dibenzothiophenation, Negishi coupling, Azidation, Thermal cyclizationThieno-fused and quinolino-fused 7-deazapurine nucleosides
Substituent ModificationVorbrüggen glycosylation, Aromatic trifluoromethyl substitution7-trifluoromethyl-7-deazapurine ribonucleosides
Flexible AnalogsChemical and chemoenzymatic glycosylation8-aza-7-deazahypoxanthine fleximers
Aza-AnalogsCopper(I)-catalyzed hydroamination7-aza-5-deazapurine analogs

Elucidating Underexplored Mechanisms of Biological Action

While some mechanisms of action for 7-deazapurine derivatives are known, many remain to be fully elucidated. For many cytostatic 7-deazapurine nucleosides, the primary mechanism involves phosphorylation to the corresponding triphosphate, which is then incorporated into DNA, leading to DNA damage and subsequent apoptosis. nih.govuochb.czacs.org This has been observed for 7-thienyl-7-deazaadenosine (AB-61), which is selectively phosphorylated in cancer cells. acs.org

However, the mechanisms for other classes of 7-deazapurine derivatives, such as 6-hetaryl-7-deazapurine and thieno-fused deazapurine ribonucleosides, are not yet fully understood. nih.gov Some 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases, an enzyme that differs structurally between humans and pathogens like Mycobacterium tuberculosis, making it a potential target for selective drug development. nih.govrsc.org

The introduction of different functional groups can lead to varied biological activities and, consequently, different mechanisms of action. For example, while some benzo-fused derivatives exhibit antiviral activity, others with thieno-, furo-, pyrrolo-, and pyrazolo-fused rings show strong cytostatic effects. uochb.czacs.org The exploration of these underexplored mechanisms is crucial for the rational design of more effective therapeutic agents.

Strategies to Overcome Drug Resistance Mechanisms

A significant challenge in cancer and infectious disease therapy is the development of drug resistance. mdpi.comnih.gov For nucleoside analogs like 7-deazapurine derivatives, resistance can arise through various mechanisms, including altered drug transport and metabolism. acs.org

One strategy to combat resistance is the development of compounds that can bypass these resistance mechanisms. For example, designing nucleoside analogs that are less dependent on specific transporters for cellular uptake could improve their efficacy in resistant cell lines. ugent.be The development of prodrugs, such as the ProTide technology, is another approach to enhance cellular permeability and bypass resistance mechanisms related to the initial phosphorylation step. nih.govwgtn.ac.nz

Combination therapy, using drugs with non-overlapping resistance profiles, is a well-established clinical strategy to overcome resistance. nih.gov This could involve co-administering a 7-deazapurine derivative with an inhibitor of the enzyme responsible for its degradation. For instance, since some 7-deazapurine nucleosides are susceptible to cleavage by purine nucleoside phosphorylase (PNP), particularly from enteric bacteria, co-administration with a potent PNP inhibitor could prevent their degradation. scispace.com

Furthermore, designing inhibitors with distinct binding modes can help overcome resistance caused by mutations in the target protein. nih.gov The structural diversity of 7-deazapurine derivatives offers the potential to develop compounds that can effectively target mutated enzymes or proteins that confer resistance to existing drugs.

Development of Multi-Targeted Therapeutic Agents

The complexity of diseases like cancer often necessitates the modulation of multiple biological targets for effective treatment. nih.govnih.gov This has led to a growing interest in the development of multi-targeted therapeutic agents. The 7-deazapurine scaffold is well-suited for this approach due to its chemical tractability and ability to interact with various biological targets. mdpi.comnih.gov

Recent research has focused on creating hybrid molecules that combine the 7-deazapurine core with other pharmacophores to target multiple pathways simultaneously. For example, a series of 7-deazapurine incorporating isatin (B1672199) hybrid compounds have been designed and synthesized as protein kinase inhibitors. mdpi.comnih.gov One such compound demonstrated potent cytotoxic effects against several cancer cell lines and inhibited the activity of multiple protein kinases, including EGFR, Her2, and VEGFR-2. mdpi.com The synthesis of 7-deazapurine–oxindole hybrids has also been explored for their potential as VEGFR-2 inhibitors. semanticscholar.org

By integrating different pharmacophoric elements, it is possible to create single molecules that can interfere with different enzymes or signaling pathways involved in disease progression. nih.gov This multi-targeted approach may offer improved therapeutic efficacy and a lower likelihood of developing resistance compared to single-target agents. nih.gov

Integration of Advanced Chemical Biology Tools for Mechanistic Elucidation

Advances in chemical biology provide powerful tools for elucidating the mechanisms of action of bioactive compounds like 2-Hydroxy-6-methoxy-7-deazapurine derivatives. acs.orgunige.ch These tools can help identify cellular targets, map out signaling pathways, and understand the molecular basis of drug action.

Fluorescently labeled analogs are valuable for studying the cellular uptake, distribution, and target engagement of drugs. For instance, polycyclic fused 7-deazapurine nucleosides have been shown to possess useful fluorescence properties, which can be exploited for developing fluorescent DNA probes. acs.org Similarly, the fluorescent properties of quinolino-fused 7-deazapurine ribonucleosides have been investigated. acs.org

Affinity-based proteomics and target deconvolution strategies are employed to identify the direct binding partners of a drug within the cell. unige.ch This can involve the synthesis of drug analogs with photo-cross-linking groups or affinity tags that allow for the capture and identification of target proteins.

Furthermore, techniques such as cellular imaging and the use of molecular probes can provide real-time information on how a compound affects cellular processes. acs.orgcrick.ac.uk The synthesis of modified oligonucleotides containing 7-deazapurine analogs can be used to study their effects on DNA and RNA structure and function, as well as their interactions with polymerases and other nucleic acid-binding proteins. acs.orgacs.org The integration of these advanced chemical biology tools is essential for a comprehensive understanding of the biological activities of 7-deazapurine derivatives and for guiding the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Hydroxy-6-methoxy-7-deazapurine and its derivatives?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions of protected 6-chloro-7-deazapurine ribonucleosides with organometallic reagents (e.g., alkyl-, aryl-, or hetaryl-organometallics), followed by deprotection. Alternatively, single-step aqueous-phase cross-coupling with unprotected ribonucleosides and (het)arylboronic acids is effective. These methods allow precise substitution at positions 6 and 7, critical for modulating bioactivity .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
  • FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy).
  • Elemental Analysis (C, H, N) : Verifies molecular composition.
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and purity .

Q. What in vitro assays are recommended to evaluate the cytostatic potential of this compound derivatives?

  • Methodological Answer : Use cancer cell line panels (e.g., leukemia, solid tumors) to measure 50% growth inhibition concentrations (GI₅₀). Compare activity against clofarabine, a benchmark nucleoside analog. Include intracellular phosphorylation assays (to assess triphosphate formation) and RNA synthesis inhibition studies to elucidate mechanisms .

Advanced Research Questions

Q. How do structural modifications at positions 6 and 7 influence the cytostatic activity of 7-deazapurine derivatives?

  • Methodological Answer :

  • Position 6 : Methoxy or methylsulfanyl groups enhance solubility and metabolic stability, while bulky aryl/hetaryl groups (e.g., furyl, thienyl) improve target binding.
  • Position 7 : Fluorine or chlorine substitutions increase electronegativity, enhancing RNA polymerase inhibition. Ethynyl groups at position 7 improve cytotoxicity in HCV replicon assays.
  • Key Data : 7-F/7-H derivatives with 6-furyl substitutions show GI₅₀ values of 16–96 nM, outperforming clofarabine in some cell lines .

Q. What methodological challenges arise when comparing the antiviral activity of this compound derivatives across different studies?

  • Methodological Answer : Variations in cell line susceptibility (e.g., HepG2 vs. Huh-7 for HCV), assay conditions (e.g., serum concentration), and phosphorylation efficiency (dependent on kinase expression) complicate cross-study comparisons. Standardize protocols using isogenic cell lines and quantify intracellular metabolite levels (e.g., triphosphates via LC-MS) to normalize activity data .

Q. How can researchers resolve contradictions in reported bioactivity data for 7-deazapurine analogs?

  • Methodological Answer :

  • Replicate Studies : Use identical cell lines, growth media, and compound concentrations.
  • Control for Metabolism : Monitor phosphorylation kinetics, as poor triphosphate formation can mask potency.
  • Structural Reanalysis : Confirm substituent positions via X-ray crystallography or 2D-NMR to rule out synthetic variability.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., consistent activity against hematologic cancers vs. solid tumors) .

Q. What strategies optimize the design of 7-deazapurine derivatives for dual cytostatic and antimicrobial activity?

  • Methodological Answer :

  • Hybrid Scaffolds : Introduce heterocyclic groups (e.g., thienyl) at position 6 for cytostatic effects and hydrophobic side chains (e.g., ethynyl) at position 7 for membrane penetration in bacterial assays.
  • Dose-Response Profiling : Test against Mycobacterium bovis (MIC assays) and cancer cells in parallel.
  • Mechanistic Studies : Assess RNA/DNA synthesis inhibition in prokaryotic vs. eukaryotic systems to identify selective toxicity .

Data Analysis and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of 7-deazapurine studies?

  • Methodological Answer : Report detailed protocols for:

  • Synthesis : Catalyst ratios, reaction times, and purification steps.
  • Biological Assays : Cell passage numbers, serum batch details, and incubation conditions.
  • Chemical Characterization : NMR solvent, instrument parameters, and purity thresholds.
  • Reference standards (e.g., clofarabine) and negative controls must be included in all assays .

Q. What statistical approaches are appropriate for analyzing dose-response data in cytostatic activity studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate GI₅₀ values. Apply the geometric mean of GI₅₀ across cell lines to account for variability. For comparative studies, use ANOVA with post-hoc Tukey tests to identify significant differences between derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.